molecular formula C30H48O3 B1684228 Betulinic acid CAS No. 472-15-1

Betulinic acid

Cat. No.: B1684228
CAS No.: 472-15-1
M. Wt: 456.7 g/mol
InChI Key: QGJZLNKBHJESQX-FZFNOLFKSA-N
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Description

Betulinic acid (3β-hydroxy-lup-20(29)-en-28-oic acid) is a pentacyclic triterpenoid naturally found in the bark of birch trees (Betula spp.) and other plant species. It exhibits a broad spectrum of pharmacological activities, including antitumor, antiviral, anti-inflammatory, and neuroprotective effects . Despite its promising bioactivity, this compound faces limitations in clinical translation due to low aqueous solubility (0.2 µg/mL) and poor bioavailability . To address these challenges, structural modifications at key positions (e.g., C3, C28, and C30) have been explored to enhance its physicochemical properties and therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Betulinic acid can be synthesized from betulin, which is abundantly available in the bark of Betula alba. The synthesis involves the oxidation of betulin to betulonic acid, followed by reduction to this compound. The reaction conditions typically involve the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate, and reducing agents like sodium borohydride .

Industrial Production Methods

Industrial production of this compound involves the extraction of betulin from the bark of Betula alba, followed by its chemical conversion to this compound. The extraction process includes solvent extraction using ethanol or methanol, followed by purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Betulinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the reactions of this compound include betulonic acid and various substituted derivatives with potential therapeutic applications .

Scientific Research Applications

Anti-Inflammatory Properties

Betulinic acid has demonstrated potential as an anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. In various preclinical models, this compound has been shown to:

  • Decrease levels of nitric oxide and cytokines such as TNF-α and IL-1β.
  • Enhance antioxidant enzyme activity, leading to reduced oxidative stress.
  • Improve survival rates in sepsis models by lowering inflammatory markers like MMP-9 and ICAM-1 .

Table 1: Summary of Anti-Inflammatory Effects

Study ReferenceModel UsedKey Findings
Viji et al., 2010LPS-induced shock in miceIncreased survival rate; reduced PGE2 levels
Oliveira-Costa et al., 2014Paw edema modelDecreased COX-2 and IL-1β levels; reduced swelling
Meira et al., 2017Sepsis modelEnhanced IL-10 production; decreased lung injury

Anticancer Activity

This compound exhibits significant anticancer properties across various cancer types. It has been found to induce apoptosis in tumor cells through multiple mechanisms, including the activation of specific mitogen-activated protein kinases (MAPKs) and the generation of reactive oxygen species (ROS). Notable findings include:

  • Cytotoxic effects against melanoma cells with an IC50 value of 6.25 μg/ml .
  • Inhibition of metastasis in breast cancer by blocking matrix metalloproteinases (MMPs) .
  • Reduction of tumor growth in xenograft models for prostate cancer, linked to decreased expression of proangiogenic factors like VEGF .

Table 2: Summary of Anticancer Studies

Cancer TypeStudy ReferenceKey Findings
MelanomaLiu et al., 2009Induced programmed cell death; activated p38 MAPK
Breast CancerZhao et al., 2017Inhibited invasion and metastasis
Prostate CancerWang et al., 2007Decreased tumor growth; modulated Sp transcription factors

Antiviral Properties

This compound has shown promise as an antiviral agent, particularly against HIV and other viral infections. Studies have indicated that it can inhibit viral replication through various mechanisms:

  • Suppression of viral entry into host cells.
  • Interference with viral proteins responsible for replication .

Table 3: Summary of Antiviral Effects

Virus TypeStudy ReferenceKey Findings
HIVJang et al., 2018Inhibited viral replication; affected viral entry mechanisms
Other VirusesFan et al., 2018Showed broad-spectrum antiviral activity

Immunomodulatory Effects

This compound's ability to modulate immune responses makes it a candidate for therapeutic applications in immunological disorders. It has been observed to enhance the activity of immune cells such as macrophages and lymphocytes while reducing excessive inflammatory responses.

Table 4: Summary of Immunomodulatory Studies

Study ReferenceModel UsedKey Findings
Oliveira-Costa et al., 2014In vitro immune cell assaysEnhanced macrophage function; modulated lymphocyte activity
Meira et al., 2017Sepsis modelIncreased IL-10 levels; improved immune response

Mechanism of Action

Betulinic acid exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Betulinic acid belongs to the lupane-type triterpenoid family, sharing structural and functional similarities with compounds such as betulin, ursolic acid, and oleanolic acid.

This compound vs. Betulin

Parameter This compound Betulin
Structure Oxidized C28 carboxyl group C28 hydroxyl group
Antitumor Activity IC₅₀: 2–10 µM (melanoma, ovarian, prostate) IC₅₀: 10–50 µM (weaker activity)
Solubility 0.2 µg/mL in water 1.5 µg/mL in water
Key Mechanism Mitochondrial depolarization, ROS generation, caspase-independent apoptosis Apoptosis via caspase-3 activation
Derivatives C30-triazole hybrids (IC₅₀: 0.6–1.3 µM) C28 esters (e.g., betulin succinate, IC₅₀: 5–8 µM)

Key Insight : this compound’s oxidized C28 group enhances cytotoxicity compared to betulin. Derivatives of both compounds show improved activity, but this compound-based hybrids (e.g., triazole conjugates) demonstrate superior potency .

This compound vs. Ursolic Acid

Parameter This compound Ursolic Acid
Structure Lupane skeleton Ursane skeleton (C19 methyl group)
Antitumor Activity IC₅₀: 1.6 µM (HSV-2) ; 0.1–10 µM (melanoma) IC₅₀: 5–20 µM (breast, colon)
Antiviral Activity Inhibits HSV-2 (IC₅₀: 0.6–7.2 µM) ; influenza A (98% inhibition at 50 µM) Limited antiviral data; stronger antioxidant effects
Neuroprotection Reduces oxidative stress in neurodegenerative models Superior anti-neuroinflammatory effects in Alzheimer’s models

Key Insight : While both compounds exhibit antitumor and neuroprotective effects, this compound shows broader antiviral specificity , particularly against HSV-2 and influenza A . Ursolic acid, however, excels in mitigating neuroinflammation .

This compound vs. Oleanolic Acid

Parameter This compound Oleanolic Acid
Structure Lupane skeleton Oleanane skeleton
Antitumor Target Melanoma, ovarian Liver, colorectal
Mechanism Mitochondrial apoptosis, ROS-p38/JNK pathway STAT3 inhibition, cell cycle arrest
Bioavailability 8–12% oral bioavailability (rat) 15–20% oral bioavailability (rat)

Key Insight: this compound’s mitochondrial targeting provides selectivity against melanoma, whereas oleanolic acid’s STAT3 inhibition makes it effective in hepatic cancers .

Structural Modifications and Enhanced Derivatives

Derivatization of this compound has yielded compounds with 10–100-fold higher potency than the parent molecule:

Notable Derivatives

C30-Triazole Hybrids Example: 30-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl] this compound Activity: IC₅₀ = 1.3 µM (A375 melanoma) vs. 8.2 µM for this compound . Mechanism: Enhanced mitochondrial dysfunction and ROS generation .

Ionic Derivatives

  • Example: this compound-choline conjugate
  • Solubility: >50 µg/mL in water (vs. 0.2 µg/mL for this compound) .
  • Antiviral Activity: IC₅₀ = 0.6 µM (HSV-2) .

C28-Amide Conjugates

  • Example: this compound-rhodamine B hybrid
  • Activity: IC₅₀ = 0.9 µM (A2780 ovarian cancer) .

Biological Activity

Betulinic acid (BA), a pentacyclic triterpenoid derived from the bark of birch trees, has garnered significant attention due to its diverse biological activities. This article explores the various biological activities of this compound, particularly its anti-inflammatory, anticancer, antiviral, and immunomodulatory properties, supported by case studies and research findings.

1. Anti-Inflammatory Activity

This compound exhibits broad-spectrum anti-inflammatory effects. Research indicates that it significantly increases interleukin-10 (IL-10) production while decreasing the expression of pro-inflammatory markers such as ICAM-1, VCAM-1, and E-selectin. The mechanism involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which leads to downregulation of pro-inflammatory genes such as IL-1β and TNF .

Key Findings:

  • In Vivo Studies : In models of paw edema and sepsis, BA treatment reduced inflammation and increased survival rates by modulating levels of various cytokines and inflammatory mediators .
  • Mechanism : BA inhibits IκB phosphorylation and degradation, preventing NF-κB activation and subsequent transcription of inflammatory mediators .

2. Anticancer Activity

This compound has shown promising anticancer properties across various cancer types. It induces apoptosis in cancer cells through mechanisms independent of p53, targeting mitochondrial pathways and disrupting cellular homeostasis.

Case Studies:

  • Melanoma : Initial studies demonstrated BA's cytotoxic effects on human melanoma cells, leading to significant tumor shrinkage in xenograft models .
  • Other Cancers : BA has been effective against neuroectodermal tumors (e.g., neuroblastoma), ovarian carcinoma, and leukemia, while sparing normal cells .

Mechanisms:

  • Apoptosis Induction : BA induces mitochondrial-mediated apoptosis characterized by DNA fragmentation and cell shrinkage .
  • Targeting Specific Proteins : It degrades specificity proteins (Sp) involved in tumor growth regulation, leading to decreased expression of proangiogenic factors like VEGF .

3. Antiviral Activity

This compound also exhibits antiviral properties, particularly against HIV-1. It has been reported to inhibit viral replication with an effective concentration (EC50) of 1.4 µM . This activity is crucial in the context of developing therapeutic strategies against viral infections.

4. Immunomodulatory Effects

The immunomodulatory effects of this compound enhance its therapeutic potential. It influences various immune cell types, including macrophages and lymphocytes, promoting a balanced immune response.

Important Observations:

  • Increased IL-10 Production : BA treatment enhances IL-10 levels, which is vital for resolving inflammation .
  • Cellular Modulation : It modulates immune cell activity, potentially improving responses to infections and cancer treatments .

Summary Table of Biological Activities

Biological ActivityMechanismKey Findings
Anti-inflammatoryNF-κB inhibitionReduced cytokine levels; improved survival in sepsis models
AnticancerApoptosis inductionEffective against melanoma and other cancers; spares normal cells
AntiviralViral replication inhibitionEC50 = 1.4 µM against HIV-1
ImmunomodulatoryImmune cell modulationIncreased IL-10 production; enhanced immune response

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing betulinic acid’s anticancer activity in vitro?

Standard protocols involve using cancer cell lines (e.g., glioblastoma U87MG, lung carcinoma H460) treated with this compound at gradient concentrations (e.g., 1.25–40 µM) for 24–48 hours. Key assays include:

  • MTT/WST-1 assays for viability .
  • Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis .
  • Western blotting to evaluate apoptosis-related proteins (Bcl-2, Bax, cleaved caspases) . Controls should include untreated cells and solvent-only groups. Dose-response curves and IC50 calculations are critical for reproducibility .

Q. How should researchers ensure safe handling of this compound in laboratory settings?

While this compound is not classified as hazardous under REACH regulations , standard lab safety protocols apply:

  • Use personal protective equipment (gloves, lab coats).
  • Conduct solubility tests (DMSO is a common solvent).
  • Store at –20°C in airtight containers to prevent degradation .

Q. What analytical methods are validated for quantifying this compound purity and concentration?

  • HPLC with UV detection (λ = 210 nm) is widely used, achieving >98% purity with a linear range of 0.048–0.48 µg and recovery rates of ~99.8% .
  • Subcritical water extraction (SWE) optimizes yield (2.803 mg/g) for natural sourcing .
  • 1H/13C NMR and mass spectrometry confirm structural integrity .

Q. What are the key molecular targets of this compound in cancer research?

this compound modulates:

  • Mitochondrial pathways : Reduces membrane potential and activates intrinsic apoptosis via Bcl-2/Bax imbalance .
  • NF-κB signaling : Suppresses nuclear translocation of p65, downregulating survivin and XIAP .
  • Cell cycle arrest : Induces G2/M phase arrest in a dose-dependent manner .

Q. How can researchers evaluate this compound’s anti-inflammatory effects mechanistically?

  • In vitro models : LPS-stimulated macrophages (e.g., RAW 264.7) to measure TNF-α, IL-6, and COX-2 suppression via ELISA/Western blot .
  • NF-κB reporter assays to quantify transcriptional inhibition .
  • Molecular docking studies to predict interactions with inflammatory targets (e.g., TLR4) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s apoptotic mechanisms be resolved?

Discrepancies in apoptosis pathways (e.g., caspase-dependent vs. -independent) require:

  • Knockout models (e.g., CRISPR-Cas9 for caspase-9) to validate dependency .
  • Transcriptomic profiling (RNA-seq) to identify alternative pathways .
  • Cross-study comparisons of cell lines (e.g., melanoma vs. glioblastoma) to assess tissue-specific effects .

Q. What strategies optimize this compound synthesis yields for scalable research applications?

  • Microbial transformation : Armillaria luteovirens converts betulin to this compound with high stereoselectivity .
  • Machine learning : ANN/SVM models predict esterification yields (e.g., 3β-O-phthalic ester synthesis) to reduce trial runs .
  • Metabolic engineering : Yeast strains engineered with HFA1/HMG1 genes enhance precursor flux for microbial synthesis .

Q. How should combination therapy studies with this compound be designed to overcome drug resistance?

  • Synergy screens : Use Chou-Talalay assays to calculate combination indices (CI <1 indicates synergy) with paclitaxel or doxorubicin .
  • Resistance models : Establish paclitaxel-resistant H460 cells to test this compound’s IC50 shifts (e.g., from 50 µM to lower doses) .
  • Pharmacokinetic studies : Evaluate bioavailability enhancements via nanoformulations (e.g., liposomes) .

Q. What structural modifications improve this compound’s bioavailability and target specificity?

  • Neoglycosylation : Attach sugar moieties to enhance solubility and tumor targeting (e.g., Scheme 2 in ).
  • Esterification/amidation : Modify C-28 position to increase membrane permeability .
  • Prodrug strategies : Use pH-sensitive linkers for tumor microenvironment activation .

Q. What translational challenges arise when replicating this compound’s in vitro efficacy in vivo?

  • Pharmacokinetics : Poor aqueous solubility limits bioavailability; nanoencapsulation (e.g., PLGA nanoparticles) improves delivery .
  • Toxicity profiling : Primary astrocytes show lower sensitivity than cancer cells, but long-term organ toxicity must be assessed .
  • Xenograft models : Use immunodeficient mice with subcutaneous tumors (e.g., U87MG) to validate tumor suppression .

Properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJZLNKBHJESQX-FZFNOLFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861974
Record name Betulinic acid
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Molecular Weight

456.7 g/mol
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Physical Description

Solid
Record name Betulinic acid
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CAS No.

472-15-1
Record name Betulinic acid
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Record name Lup-20(29)-en-28-oic acid, 3-hydroxy-, (3β)-
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Melting Point

316 - 318 °C
Record name Betulinic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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